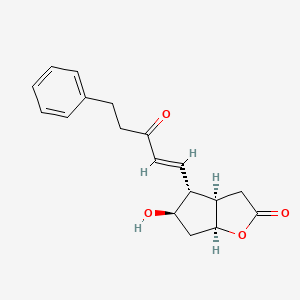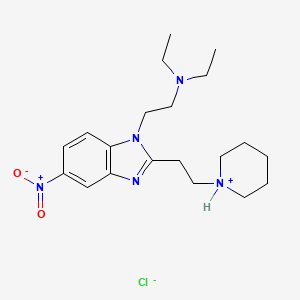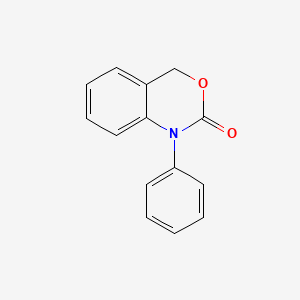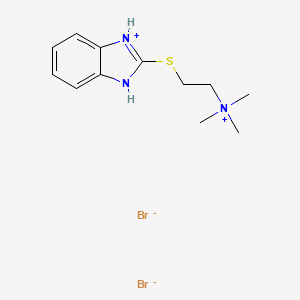
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide is a chemical compound with the molecular formula C12H18N3SBrHBr It is a quaternary ammonium salt that contains a benzimidazole moiety, which is known for its diverse pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of benzimidazole derivatives with ethyl bromide and trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Benzimidazole Derivative: Benzimidazole is reacted with an appropriate thiol compound to introduce the thioethyl group.
Quaternization: The resulting benzimidazolylthioethyl compound is then reacted with trimethylamine and ethyl bromide to form the quaternary ammonium salt.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the benzimidazole ring or the thioethyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted quaternary ammonium salts.
Applications De Recherche Scientifique
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The quaternary ammonium group enhances the compound’s solubility and facilitates its interaction with biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A core structure in many pharmacologically active compounds.
Trimethylammonium Bromide: A quaternary ammonium salt with various industrial applications.
Ethyl Bromide: A common alkylating agent used in organic synthesis.
Uniqueness
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide is unique due to the combination of the benzimidazole moiety and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
18129-33-4 |
|---|---|
Formule moléculaire |
C12H19Br2N3S |
Poids moléculaire |
397.17 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-3-ium-2-ylsulfanyl)ethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C12H18N3S.2BrH/c1-15(2,3)8-9-16-12-13-10-6-4-5-7-11(10)14-12;;/h4-7H,8-9H2,1-3H3,(H,13,14);2*1H/q+1;;/p-1 |
Clé InChI |
KIDCVJGDNQETMO-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCSC1=[NH+]C2=CC=CC=C2N1.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)

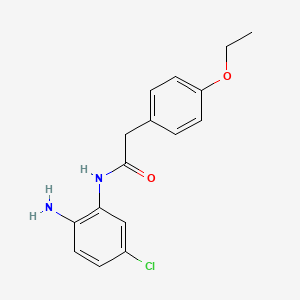
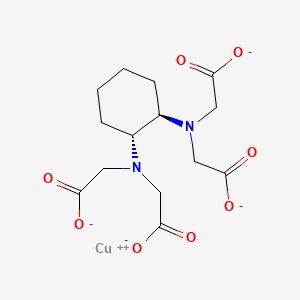
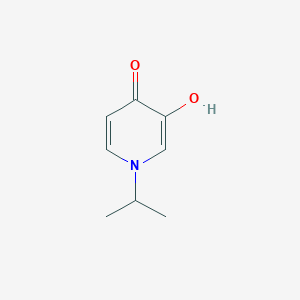


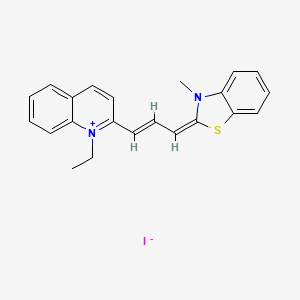
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
